molecular formula C8H13N3S B13278670 N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine

Cat. No.: B13278670
M. Wt: 183.28 g/mol
InChI Key: PRVVTCFKHYYSNT-UHFFFAOYSA-N
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Description

N-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentanamine (CAS 1156894-08-4) is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. With a molecular formula of C 8 H 13 N 3 S and a molecular weight of 183.27 g/mol , this compound features a unique hybrid structure that combines a 1,2,3-thiadiazole ring system with a cyclopentylamine moiety via a methylene linker. The 1,2,3-thiadiazole subgroup is a π-electron-deficient heterocyclic ring known for its bioisosteric potential and is considered a "privileged structure" in drug discovery due to its versatile pharmacological profiles . This specific architecture, a cyclopentanol-thiadiazole hybrid, is noted for its conformational rigidity. The puckered geometry of the cyclopentane ring restricts rotational freedom around the methylene linker, which may favor specific interactions with biological targets, such as enzymes or receptors that require planar heterocycles paired with hydrophobic domains . The integration of the thiadiazole ring with alicyclic systems like cyclopentane is part of a broader trend in rational drug design aimed at enhancing metabolic stability and target binding affinity . Researchers are exploring these hybrid systems for various biological activities, as structurally similar thiadiazole derivatives have demonstrated potential as antitubercular, antiprotozoal, and antiplatelet agents in scientific studies . Furthermore, research on compounds containing cyclopentylamine fragments has shown promise in developing inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, and in evaluating anticancer properties . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)cyclopentanamine

InChI

InChI=1S/C8H13N3S/c1-2-4-7(3-1)9-5-8-6-12-11-10-8/h6-7,9H,1-5H2

InChI Key

PRVVTCFKHYYSNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with a thiadiazole derivative. One common method includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a precursor . The reaction conditions often involve the use of solvents like ethanol and the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the amine or thiadiazole ring.

Scientific Research Applications

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclopentanamine moiety may enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Differences and Implications

Electronic Properties :

  • The 1,2,3-thiadiazole group is electron-withdrawing, which may reduce electron density at the amine nitrogen compared to pyrazole-based analogs (electron-donating). This could affect metal coordination behavior, as seen in , where pyrazole-cyclopentanamine ligands form stable Co(II)/Cu(II) complexes . Thiadiazole derivatives might exhibit weaker binding to transition metals due to reduced Lewis basicity.

Lipophilicity and Bioavailability :

  • Cyclopentanamine confers higher lipophilicity than benzene-based amines (e.g., benzodioxine derivatives in ). This could enhance membrane permeability but may reduce aqueous solubility.

Biological Activity :

  • Benzodioxine-thiadiazole hybrids () show antimicrobial activity, likely due to planar aromatic systems interacting with microbial enzymes . The cyclopentanamine-thiadiazole hybrid’s bioactivity remains uncharacterized but could differ due to steric and electronic factors.

Synthetic Accessibility :

  • Pyrazole-cyclopentanamine ligands () are synthesized via alkylation of cyclopentanamine with pyrazole-methyl halides. A similar route may apply to the target compound, though thiadiazole intermediates may require specialized reagents (e.g., thiosemicarbazide, as in ) .

Biological Activity

N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine is a compound that belongs to the class of thiadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,2,3-thiadiazole ring system is particularly notable for its pharmacological properties. Compounds derived from this scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in various models.
  • Anticonvulsant : Activity in seizure models.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, contributing to its therapeutic effects. Detailed studies are required to elucidate these pathways further.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialStaphylococcus aureus32.6 μg/mL
This compoundAntifungalCandida albicans47.5 μg/mL

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For example:

  • Cytotoxicity Studies : this compound was tested against various cancer cell lines using the MTT assay. Results indicated significant antiproliferative activity against lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29).
Cancer Cell LineIC50 (μM)
A5491.16
T47D0.85
HT-290.92

These findings highlight the compound's potential as an anticancer agent.

Anti-inflammatory Activity

Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to reduce inflammation in animal models suggests it may be useful in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents on the thiadiazole ring significantly increased their antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer : A series of experiments revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Q & A

Q. What are the established synthetic routes for N-(1,2,3-thiadiazol-4-ylmethyl)cyclopentanamine, and what key reagents are involved?

A foundational method involves nitrile reduction followed by functionalization. For example, nitrile intermediates (e.g., N-(1-cyanocyclopentyl)acetamide) can be reduced using Raney nickel to yield aminomethyl derivatives, which are subsequently reacted with sulfur-containing reagents (e.g., isothiocyanates) to introduce the thiadiazole moiety . Critical reagents include Raney nickel (for nitrile reduction) and phenyl isothiocyanate (for cyclocondensation).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Common techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of thiadiazole substitution and cyclopentane conformation.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key variables include:

  • Catalyst selection : Raney nickel vs. palladium-based catalysts for nitrile reduction, balancing cost and efficiency.
  • Temperature control : Thiadiazole formation requires precise thermal conditions (e.g., 80–100°C) to avoid side reactions like desulfurization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics .

Q. What strategies address contradictions in reported spectral data for thiadiazole-containing analogs?

Discrepancies in NMR shifts (e.g., δ 7.2–8.5 ppm for thiadiazole protons) may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton exchange rates.
  • Tautomerism : Thiadiazole-thione/thiol equilibria require 2D NMR (e.g., HSQC, HMBC) to resolve .

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

  • Docking studies : Target enzymes (e.g., bacterial enoyl-ACP reductase) to model thiadiazole interactions.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Q. What are the challenges in achieving regioselectivity during thiadiazole ring formation?

Competing pathways (e.g., 1,2- vs. 1,3-dipolar cycloaddition) can be controlled by:

  • Precursor design : Using prefunctionalized cyclopentane amines to direct cyclization.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) stabilize transition states favoring 1,3-thiadiazole formation .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the antimicrobial efficacy of this compound?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Compare bactericidal vs. bacteriostatic effects at 0–24 hours.
  • Synergy studies : Pair with β-lactams to assess resistance mitigation .

Q. What statistical approaches resolve contradictions in biological replicate data?

  • ANOVA with post-hoc tests : Identify outliers in dose-response curves.
  • Principal Component Analysis (PCA) : Separate experimental noise from biologically significant trends in high-throughput screening.

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